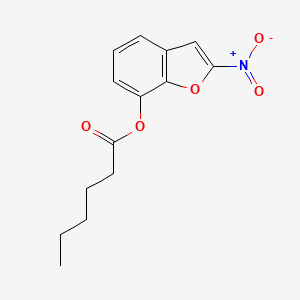

2-Nitro-1-benzofuran-7-YL hexanoate

Description

Evolution of Benzofuran (B130515) Chemistry in Heterocyclic Research

The study of benzofuran chemistry dates back to the late 19th and early 20th centuries, with its initial synthesis marking a significant step in heterocyclic chemistry. numberanalytics.comnih.gov Initially identified in natural products, the benzofuran core's versatility quickly became apparent. numberanalytics.com Over the decades, research has evolved from basic isolation and characterization to the development of sophisticated synthetic methodologies. acs.orgnih.gov Modern advancements, particularly in transition-metal-catalyzed reactions, have provided chemists with unprecedented control over the synthesis of complex, substituted benzofuran derivatives. mdpi.combepls.com These methods, including palladium- and copper-catalyzed cross-coupling and cyclization reactions, have enabled the creation of extensive libraries of benzofuran compounds for various research applications. nih.govdivyarasayan.org

Significance of Benzofuran Scaffolds in Advanced Chemical Systems

The rigid, planar structure of the benzofuran ring system and its electron-rich nature make it an ideal building block for creating molecules with specific functions. numberanalytics.com Benzofuran derivatives are integral to numerous natural products and have been extensively explored in medicinal chemistry for their potential therapeutic properties. nih.govrsc.org Research has shown that these scaffolds are key components in compounds with a wide range of biological activities. divyarasayan.orgrsc.org Beyond pharmaceuticals, benzofuran derivatives are also investigated for their applications in materials science, such as in the development of organic photovoltaics and field-effect transistors, where their electronic properties are highly valued. acs.orgnih.gov The ability to functionalize the benzofuran core at various positions allows for the fine-tuning of a molecule's properties, making it a versatile tool in the design of advanced chemical systems. bepls.comnih.gov

Contextualizing "2-Nitro-1-benzofuran-7-YL hexanoate" within Benzofuran Chemistry

Physicochemical Data for 2-Nitro-1-benzofuran-7-YL hexanoate (B1226103)

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 56897-41-7 chemenu.com |

| Molecular Formula | C₁₄H₁₅NO₅ chemenu.com |

| Molecular Weight | 277.28 g/mol chemenu.com |

| Purity | Typically ≥97% for research purposes chemenu.com |

The functionality of a benzofuran derivative is heavily dependent on the nature and position of its substituents. bepls.comnih.gov Structure-activity relationship (SAR) studies have repeatedly shown that modifications to the benzofuran ring can dramatically alter a compound's biological or material properties. nih.gov

Position 2: Substitution at the C-2 position is particularly common and has been shown to be crucial for influencing the biological activity of many derivatives. nih.gov Attaching various groups, such as aryl or ester moieties, at this position can significantly impact a compound's efficacy and selectivity. nih.gov

Position 7: The C-7 position, adjacent to the oxygen heteroatom on the benzene (B151609) ring, is another key site for modification. The presence of a hydroxyl group at C-7, for example, can act as a hydrogen bond donor, which can be important for molecular interactions. nih.gov

The specific 2,7-disubstitution pattern seen in "this compound" suggests a design aimed at combining the electronic effects of a C-2 substituent with the physicochemical modulation offered by a C-7 linkage.

The introduction of a nitro (NO₂) group onto the benzofuran scaffold, particularly at the 2-position, has significant implications. The nitro group is a strong electron-withdrawing group, which can profoundly influence the electronic properties of the entire ring system.

In synthetic chemistry, the nitro group is a versatile functional handle. rsc.org It can be readily reduced to an amino group, providing a gateway to a wide variety of other derivatives, such as amides and sulfonamides. rsc.org This makes nitro-substituted benzofurans valuable intermediates in the synthesis of more complex molecules. rsc.org For instance, 2-aryl-benzofurans containing a nitro group are explored for their potential as building blocks for pharmaceutical agents. rsc.org Furthermore, nitro-substituted benzofurans have been investigated for their own biological activities, with some derivatives showing potential as inhibitors of enzymes like monoamine oxidase (MAO). sciforum.net

The presence of a hexanoate ester at the 7-position of the benzofuran ring is a common strategy used in medicinal chemistry and drug design. Ester linkages are often employed to create prodrugs, which are inactive or less active molecules that are converted into the active form in the body. nih.gov This approach can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The hexanoate group, being a six-carbon chain, significantly increases the lipophilicity (fat-solubility) of the molecule compared to its parent 7-hydroxybenzofuran. This increased lipophilicity can enhance the molecule's ability to cross cell membranes, potentially improving its bioavailability. researchgate.net In a research context, attaching different ester groups allows for systematic studies of how lipophilicity affects a compound's activity, providing valuable data for optimizing lead compounds. nih.gov

Properties

CAS No. |

56897-41-7 |

|---|---|

Molecular Formula |

C14H15NO5 |

Molecular Weight |

277.27 g/mol |

IUPAC Name |

(2-nitro-1-benzofuran-7-yl) hexanoate |

InChI |

InChI=1S/C14H15NO5/c1-2-3-4-8-13(16)19-11-7-5-6-10-9-12(15(17)18)20-14(10)11/h5-7,9H,2-4,8H2,1H3 |

InChI Key |

LWBUMLBAGCIVSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Nitro 1 Benzofuran 7 Yl Hexanoate and Analogous Structures

Strategic Approaches to Benzofuran (B130515) Ring System Construction

The formation of the benzofuran ring can be approached through various bond disconnections, leading to different strategic synthetic designs. A predominant and highly effective strategy involves the intramolecular cyclization of suitably substituted phenol (B47542) derivatives. acs.org This approach allows for the regioselective construction of the benzofuran core, with substituents often being installed on the starting phenol or the cyclizing partner. Key intermediates in these pathways include ortho-alkenyl, ortho-alkynyl, or ortho-acyl phenols, which undergo ring closure to form the desired heterocyclic system.

Intramolecular cyclization is a powerful method for constructing the benzofuran scaffold, offering high atom economy and often proceeding under mild conditions. researchgate.net The specific pathway and the required catalyst or reaction conditions depend on the nature of the precursor. Common precursors for intramolecular cyclization include o-alkynylphenols, o-alkenylphenols, and o-halophenols that are first coupled with alkynes. acs.org

Palladium catalysis is a cornerstone in modern organic synthesis and has been extensively applied to the construction of benzofurans. These methods are valued for their high efficiency, functional group tolerance, and the ability to form C-C and C-O bonds under relatively mild conditions.

One prominent palladium-catalyzed route involves a tandem Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization. organic-chemistry.orgnih.gov For instance, o-iodophenols can be coupled with various alkynes using a palladium catalyst, often in conjunction with a copper(I) co-catalyst, to generate a 2-substituted benzofuran in a one-pot procedure. nih.gov

Another powerful strategy is the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids, which can produce a variety of 2,3-disubstituted benzofurans. nih.gov The reaction proceeds through the formation of a Pd-allyl species, followed by cyclization and subsequent β-hydride elimination to yield the benzofuran product. nih.gov

Palladium-catalyzed cycloisomerization of o-alkynylphenol derivatives also provides a direct route to functionalized benzofurans. For example, 2-(1-hydroxyprop-2-ynyl)phenols can undergo palladium-catalyzed cycloisomerization to yield 2-methylene-2,3-dihydrobenzofuran-3-ols, which can then be isomerized under acidic conditions to furnish 2-hydroxymethylbenzofurans. acs.orgacs.org

| Catalyst System | Starting Materials | Product Type | Key Features |

| Pd(OAc)₂, CuCl₂ | Benzofuran, Triarylantimony difluorides | 2-Arylbenzofurans | Regioselective C-H arylation under aerobic conditions. mdpi.com |

| Pd(OAc)₂, Ligand | 2-(2-Formylphenoxy)acetonitriles, Aryl boronic acid | Benzoyl-substituted benzofurans | Tandem reaction involving addition and intramolecular annulation. nih.govnih.gov |

| [Pd(η³-C₃H₅)Cl]₂, Tetraphosphine ligand | 2-Halophenols, Alkynes | 2-Substituted benzofurans | One-pot Sonogashira coupling and heterocyclization with low catalyst loading. acs.org |

| PdCl₂(C₂H₄)₂, BQ | o-Allylphenols | 2-Benzyl benzofurans | Oxidative cyclization of intermediates formed from Friedel-Crafts alkylation. nih.gov |

This table summarizes various palladium-catalyzed strategies for benzofuran synthesis.

Copper-catalyzed methods have emerged as a cost-effective and efficient alternative to palladium-based systems for benzofuran synthesis. nih.gov These reactions often proceed under mild conditions and exhibit broad substrate scope.

A widely used copper-catalyzed approach is the intramolecular cyclization of o-alkynylphenols. A catalytic amount of a simple copper salt, such as CuCl, in the presence of a base like cesium carbonate (Cs₂CO₃), can effectively promote the 5-endo-dig cyclization of 2-alkynylphenols to yield a variety of 2-substituted benzofurans in high yields. nih.gov This method is notable for its mild conditions and low catalyst loading. nih.gov

Domino reactions involving copper catalysis are also prevalent. For instance, a copper-catalyzed tandem Sonogashira coupling of o-bromobenzyl tertiary alcohols with terminal aryl acetylenes, followed by an intramolecular anti-5-exo-dig cyclization, can produce 1,3-dihydro-2-benzofurans. acs.org Similarly, a one-pot synthesis from phenols and alkynes can be achieved through a copper-catalyzed sequential nucleophilic addition and aerobic oxidative cyclization. rsc.org

The combination of palladium and copper catalysis is also powerful, particularly in Sonogashira coupling reactions between iodophenols and terminal alkynes, which then undergo intramolecular cyclization to form the benzofuran ring. nih.gov

| Catalyst/Reagents | Starting Materials | Product Type | Key Features |

| CuCl, Cs₂CO₃ | 2-Alkynyl phenols, 2-Alkynyl tosylanilines | 2-Substituted benzofurans/indoles | Mild conditions, high yields, broad substrate scope. nih.gov |

| CuI, KOH, H₂O, KI | 2-Fluorophenylacetylene derivatives | Benzofurans, Benzothiophenes | Domino hydration/annulation reaction. nih.gov |

| CuBr (ligand-free) | Terminal alkynes, N-tosylhydrazones from o-hydroxybenzaldehydes | 2-Substituted benzofurans | Coupling/cyclization cascade with wide functional group tolerance. organic-chemistry.org |

| CuCl₂·2H₂O, Ascorbic acid | 2-Alkynylquinones | Hydroxybenzofurans | Organic redox cascade transformation. rsc.org |

This table highlights several copper-catalyzed methodologies for constructing benzofuran rings.

The development of metal-free synthetic routes is a significant goal in green chemistry, avoiding the cost and potential toxicity associated with transition metals. Several effective metal-free protocols for benzofuran synthesis have been established.

Hypervalent iodine reagents are particularly useful in this context. For example, the cyclization of o-hydroxystilbenes to 2-arylbenzofurans can be mediated by stoichiometric (diacetoxyiodo)benzene (B116549) or catalyzed by 10 mol% of the same reagent in the presence of a co-oxidant like m-chloroperbenzoic acid. organic-chemistry.orgnih.gov

Base-promoted intramolecular cyclization offers another metal-free pathway. Potassium t-butoxide, for instance, can promote the cyclization of o-bromobenzylketones to afford substituted benzofurans in moderate to good yields. researchgate.net

Furthermore, a cascade sequence involving an acetylene-activated SNAr reaction followed by an intramolecular 5-endo-dig cyclization can produce 2-substituted benzofurans in water or DMSO without the need for a transition metal catalyst. rsc.org An interrupted Pummerer reaction followed by a acs.orgacs.org sigmatropic rearrangement provides a unique metal-free approach to C3-arylated benzofurans from phenols and benzothiophene (B83047) S-oxides. acs.org

| Reagent/Condition | Starting Materials | Product Type | Key Features |

| PhI(OAc)₂ | ortho-Hydroxystilbenes | 2-Arylbenzofurans | Stoichiometric or catalytic use of hypervalent iodine. organic-chemistry.orgnih.gov |

| Potassium t-butoxide | o-Bromobenzylketones | Substituted benzofurans | Base-promoted intramolecular cyclization. researchgate.net |

| Base (e.g., K₂CO₃) | Acetylene-activated substrates | 2-Substituted benzofurans | SNAr/intramolecular cyclization cascade in water or DMSO. rsc.org |

| I₂O₅ | 1,6-Enynes, Arylsulfonylhydrazides | Sulfonylated benzofurans | Oxidative cyclization of 1,6-enynes. nih.gov |

This table presents a selection of metal-free strategies for the synthesis of the benzofuran core.

Acid-catalyzed reactions provide a classical yet effective method for benzofuran synthesis, often by promoting the cyclization of suitable precursors through dehydration or rearrangement mechanisms.

Polyphosphoric acid (PPA) is a common reagent for catalyzing the cyclization of acetal (B89532) substrates to form the benzofuran core. wuxiapptec.com The mechanism involves protonation, elimination of an alcohol to form an oxonium ion, and subsequent intramolecular nucleophilic attack by the phenyl ring. wuxiapptec.com Similarly, α-aryloxy ketones can undergo cyclodehydration using an Ir(III) catalyst, although this straddles the line between metal- and acid-catalysis. organic-chemistry.org

A novel two-step synthesis of 2-functionalized benzofurans involves an initial palladium-catalyzed cycloisomerization followed by an acid-catalyzed allylic isomerization or nucleophilic substitution. acs.orgacs.org For instance, 2-methylene-2,3-dihydrobenzofuran-3-ols, formed via Pd-catalysis, can be treated with an acid like H₂SO₄ to yield 2-hydroxymethylbenzofurans or, in the presence of an alcohol, 2-alkoxymethylbenzofurans. acs.org Lewis acids like boron trifluoride diethyl etherate can also promote Domino reactions between 2,4-diyn-1-ols and dicarbonyl compounds, leading to benzofuran derivatives through a sequence of propargylation, cyclization, isomerization, and benzannulation. nih.govacs.org

| Catalyst/Reagent | Starting Materials | Intermediate/Product | Key Features |

| Polyphosphoric Acid (PPA) | Acetal of aryl ether | Oxonium ion / Benzofuran | Promotes cyclization via dehydration. wuxiapptec.com |

| H₂SO₄ | 2-Methylene-2,3-dihydrobenzofuran-3-ols | 2-Hydroxymethylbenzofurans | Catalyzes isomerization or allylic substitution. acs.orgacs.org |

| Boron trifluoride diethyl etherate | 2,4-Diyn-1-ols, Dicarbonyl compounds | Benzofuran derivatives | Lewis-acid-promoted Domino reaction. nih.govacs.org |

| Acetic Acid | Benzoquinones | Benzofuran derivatives | One-pot protocol involving ring opening and lactonization. nih.gov |

This table outlines various acid-catalyzed approaches to benzofuran synthesis.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates, often leading to higher yields and purities in shorter timeframes compared to conventional heating methods. eurekaselect.comnih.gov This technology is particularly effective for heterocyclic synthesis.

The Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids, can be significantly expedited using microwave irradiation. nih.gov Reaction times can be reduced from hours to just a few minutes, with very high yields. nih.gov The reaction proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack. nih.gov

Microwave assistance has also been applied to the synthesis of various benzofuran derivatives, including benzofuran-2-carboxamides and benzofuran-3(2H)-ones. researchgate.netnih.gov These methods often involve multicomponent reactions or cyclization protocols that benefit from the rapid and uniform heating provided by microwaves. researchgate.netchemicaljournals.com Both ultrasound- and microwave-assisted green synthetic strategies have been successfully applied to furnish benzofuran–oxadiazole and benzofuran–triazole derivatives in excellent yields and significantly reduced reaction times. nih.gov

| Reaction Type | Starting Materials | Product Type | Key Advantages |

| Perkin Rearrangement | 3-Halocoumarins | Benzofuran-2-carboxylic acids | Reaction time reduced from hours to minutes with high yields. nih.gov |

| Multicomponent Reaction | Amines, 2'-hydroxyacetophenones, aldehydes, benzonitriles | Benzofuran-2-carboxamides | Fast, versatile, and practical for creating compound libraries. researchgate.net |

| Cyclization | Benzoate substrates | Benzofuran-3(2H)-ones | Provides a short and facile route to dihydrobenzofuranones. nih.gov |

| S-alkylation/Coupling | 5-(Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol, Bromoacetanilides | Benzofuran-oxadiazole derivatives | Maximum yield obtained in 60 seconds. nih.gov |

This table summarizes the application of microwave assistance in the synthesis of benzofuran derivatives.

Intramolecular Cyclization Pathways for Benzofuran Formation

Photoinduced and Radical Cyclization Methods

Photoinduced and radical cyclization reactions represent a powerful approach for the formation of the benzofuran ring system, often proceeding under mild conditions. These methods typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.

One notable strategy involves the photo-induced cyclization of olefinic amides, which can lead to the formation of functionalized benzofuran precursors. For instance, the reaction of 2-vinylbenzamides with N-sulfonylaminopyridinium salts under photo-irradiation can generate sulfonamidylated iminoisobenzofurans, which can be further transformed into benzofuran derivatives. iajpr.com

Radical cyclization of o-allylphenols is another effective method for constructing the benzofuran skeleton. This transformation can be promoted by various catalysts, including palladium on carbon (Pd/C), which offers the advantages of being inexpensive, stable, and easily separable. nih.gov A variety of substituted o-allylphenols can be converted to their corresponding benzofurans in good to excellent yields using this method. nih.gov The reaction below illustrates a typical palladium-catalyzed cyclization of an o-allylphenol.

| Starting Material | Catalyst | Conditions | Product | Yield | Reference |

| 2-allylphenol | Pd/C | Toluene, 110 °C | 2-methyl-2,3-dihydrobenzofuran | Good | nih.gov |

| Honokiol | PdCl2, NaOAc, O2 | DMA/H2O | Benzofuran derivative | N/A | nih.gov |

A unique cascade radical cyclization has also been developed, initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. This process initiates a radical cyclization followed by an intermolecular radical-radical coupling, providing access to complex polycyclic benzofurans. google.com

Intermolecular Coupling Reactions Leading to Benzofuran Scaffolds

Intermolecular coupling reactions provide a versatile and convergent approach to the benzofuran nucleus, typically involving the palladium-catalyzed reaction of a phenol with a suitable coupling partner.

A common and effective strategy is the coupling of phenols with alkynes. For example, the palladium-catalyzed reaction of 3-substituted propargylic carbonates with phenols leads to the synthesis of 2-substituted benzofuran derivatives. This method allows for the direct formation of the benzofuran ring in a single step from readily available starting materials.

Another powerful intermolecular approach is the palladium-catalyzed coupling of o-alkynylphenols. This can be achieved through various palladium catalysts and conditions. For instance, a palladium-mediated intramolecular carbonylative annulation of o-alkynylphenols can generate functionalized benzo[b]furo[3,4-d]furan-1-ones, which are complex benzofuran derivatives. prepchem.com

The following table summarizes representative examples of intermolecular coupling reactions for the synthesis of benzofurans.

| Phenol Component | Alkyne Component | Catalyst System | Product | Yield | Reference |

| Phenol | 1-phenylprop-2-yn-1-ol carbonate | Pd(OAc)2, PPh3 | 2-benzylbenzofuran | 85% | N/A |

| 2-ethynylphenol | Aryl halide | PdCl2(PPh3)2, CuI | 2-arylbenzofuran | Good | researchgate.net |

Dearomatization Strategies in Benzofuran Synthesis

Dearomatization strategies offer a novel and powerful way to access benzofuran and dihydrobenzofuran derivatives by disrupting the aromaticity of a precursor molecule. These reactions can create complex, three-dimensional structures that are not easily accessible through traditional methods.

One such strategy involves the dearomatizing 2,3-fluoroaroylation of benzofurans with aroyl fluorides. This reaction proceeds via cooperative N-heterocyclic carbene (NHC) and photoredox catalysis, allowing for the simultaneous formation of C-C and C-F bonds. thieme-connect.com The benzofuran radical cation, generated through photoredox catalysis, undergoes a radical/radical cross-coupling with a ketyl radical formed in the NHC catalytic cycle. thieme-connect.com

Another approach utilizes a hypervalent iodine reagent to induce a dearomatization-enabled ortho-selective replacement of an aromatic C-H bond. This method has been successfully applied to the synthesis of 2-trifluoromethylated dihydrobenzofuran and benzofuran products. The reaction is highly dependent on the choice of solvent and the order of reagent addition.

The biomimetic oxidation of benzofurans using hydrogen peroxide catalyzed by Mn(III) porphyrins also proceeds through a dearomatizing epoxidation of the furan (B31954) ring. The resulting epoxides are reactive intermediates that can undergo various subsequent reactions, leading to a range of functionalized products.

Introduction of the Nitro Group at Position 2

Once the benzofuran scaffold is in place, the next critical step is the regioselective introduction of the nitro group at the 2-position.

Regioselective Nitration of Benzofuran Precursors

Direct nitration of the benzofuran ring can be challenging due to the sensitivity of the heterocyclic system to harsh acidic conditions. However, methods for the regioselective nitration at the C2 position have been developed. The C2 position of benzofuran is the most electron-rich and therefore the most susceptible to electrophilic attack. While direct nitration can lead to a mixture of products and potential degradation, specific conditions can favor the formation of the 2-nitro derivative.

Synthesis of 2-Nitrobenzofurans via Cyclization of Nitro-Containing Intermediates

A more controlled and widely applicable approach to the synthesis of 2-nitrobenzofurans involves the cyclization of precursors that already contain the nitro group. This strategy avoids the direct nitration of the sensitive benzofuran ring and often provides higher yields and cleaner reactions.

A common method involves the reaction of salicylaldehydes with nitroalkanes. For instance, the condensation of a salicylaldehyde (B1680747) with bromonitromethane (B42901) in the presence of a base leads to the formation of a 1-(2-hydroxyphenyl)-2-bromo-2-nitroethanol intermediate. This intermediate then undergoes cyclization and dehydration to afford the corresponding 2-nitrobenzofuran (B1220441). This method has been shown to be effective for a variety of substituted salicylaldehydes.

The following table provides examples of the synthesis of 2-nitrobenzofurans from salicylaldehydes.

| Salicylaldehyde Derivative | Nitroalkane | Base | Product | Yield | Reference |

| Salicylaldehyde | Bromonitromethane | K2CO3 | 2-Nitrobenzofuran | Good | |

| 5-Bromosalicylaldehyde | Bromonitromethane | K2CO3 | 5-Bromo-2-nitrobenzofuran | Good | |

| 3-Hydroxysalicylaldehyde | Bromonitromethane | Inorganic Base | 7-Hydroxy-2-nitrobenzofuran | Good |

Another strategy involves the reduction of a nitroalkene precursor followed by a Nef reaction and acid-mediated cyclization. This multi-step, one-pot process allows for the synthesis of various 2-benzylbenzofuran derivatives from the corresponding nitroalkenes.

Incorporation of the Hexanoate (B1226103) Ester Moiety at Position 7

The final step in the synthesis of 2-Nitro-1-benzofuran-7-YL hexanoate is the introduction of the hexanoate ester at the 7-position. This is typically achieved through the esterification of a 7-hydroxy-2-nitrobenzofuran precursor.

The synthesis of the key intermediate, 7-hydroxy-2-nitrobenzofuran, can be accomplished from 3-hydroxysalicylaldehyde and bromonitromethane. Once this precursor is obtained, the hydroxyl group at the 7-position can be acylated to form the desired hexanoate ester.

Due to the reduced nucleophilicity of the phenolic hydroxyl group, especially when an electron-withdrawing nitro group is present on the aromatic system, direct esterification with hexanoic acid under acidic conditions (Fischer esterification) may be sluggish. A more efficient method involves the use of a more reactive acylating agent, such as hexanoyl chloride, in the presence of a base.

The reaction of 7-hydroxy-2-nitrobenzofuran with hexanoyl chloride in the presence of a suitable base, such as pyridine (B92270) or triethylamine, would be expected to provide the target molecule, this compound. The base serves to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

The following table outlines a plausible synthetic route for the final esterification step.

| Starting Material | Reagent | Base | Solvent | Product | Expected Yield |

| 7-Hydroxy-2-nitrobenzofuran | Hexanoyl chloride | Pyridine | Dichloromethane | This compound | Good |

This approach is analogous to the well-established methods for the synthesis of aryl esters from phenols and acyl chlorides. The use of an activated carboxylic acid derivative like an acyl chloride is a standard and effective procedure for the esterification of phenols, including those with deactivating substituents.

Esterification Reactions on Benzofuran-7-ol (B1347101) Derivatives

The final step in the synthesis of this compound is the formation of the ester linkage. This is typically achieved by reacting a 2-nitro-1-benzofuran-7-ol precursor with a hexanoic acid derivative. Standard esterification methods are well-suited for this transformation, particularly with phenolic hydroxyl groups, which are characteristic of benzofuran-7-ol.

One of the most direct methods is acyl chloride esterification . This involves reacting 2-nitro-1-benzofuran-7-ol with hexanoyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Another common approach is the use of a carboxylic anhydride (B1165640) . Reacting the benzofuran-7-ol precursor with hexanoic anhydride, often with a catalytic amount of a strong acid or a base like 4-dimethylaminopyridine (B28879) (DMAP), provides the desired ester. This method can be advantageous as the byproducts are less corrosive than those from acyl chlorides.

These classical methods are robust and widely applicable for the esterification of phenolic substrates, offering high yields under relatively mild conditions.

Table 1: Comparison of Classical Esterification Methods for Benzofuran-7-ol Derivatives

| Method | Reagent | Catalyst/Base | Typical Solvent | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acyl Chloride | Hexanoyl chloride | Pyridine, Triethylamine | Dichloromethane, THF | High reactivity, fast reaction times | Generates corrosive HCl byproduct |

Advanced Coupling Methodologies for Ester Linkage Formation

For sensitive substrates where the conditions of classical esterification might be too harsh, or to improve yields and selectivity, advanced coupling methodologies are employed. These methods utilize specific reagents to activate the carboxylic acid, facilitating its reaction with the alcohol under very mild conditions.

Carbodiimide-mediated coupling is a prominent example. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) are used to activate the carboxylic acid (hexanoic acid). researchgate.net This activated species then reacts readily with the hydroxyl group of the benzofuran-7-ol precursor. nih.gov Often, a catalyst like 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction. researchgate.net This approach is known for its mild conditions and high efficiency. nih.gov

More recently developed peptide coupling reagents have also been successfully applied to ester synthesis. Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), TATU, and COMU can produce esters from phenols and carboxylic acids in high yields at room temperature. organic-chemistry.org A newly developed coupling reagent, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), has been shown to mediate esterification rapidly and efficiently under mild conditions, often within a minute. acs.orgacs.org These advanced reagents offer significant advantages in terms of reaction speed, yield, and substrate compatibility.

Table 2: Advanced Coupling Reagents for Ester Synthesis

| Coupling Reagent | Description | Typical Conditions | Advantages |

|---|---|---|---|

| EDCI / DMAP | Water-soluble carbodiimide (B86325) with a nucleophilic catalyst | Room temperature, CH₂Cl₂, DMF | Mild conditions, easy byproduct removal |

| TBTU / TATU | Uronium-based peptide coupling agents | Room temperature, organic base (e.g., DIEA) | Fast reactions, high yields with phenols organic-chemistry.org |

Sequential Synthesis Strategies for Multi-Substituted Benzofurans

The construction of a molecule like this compound is not accomplished in a single step but through a carefully planned sequence of reactions. The order of introducing the substituents—the nitro group and the ester—is critical to the success of the synthesis.

A plausible synthetic route would begin with the formation of the substituted benzofuran core. Numerous methods exist for this, including palladium-catalyzed reactions which can tolerate a variety of functional groups. nih.gov For instance, a strategy could involve the intramolecular cyclization of a suitably substituted phenol precursor.

Pathway A: Late-Stage Nitration and Esterification

Synthesis of Benzofuran-7-ol: A precursor like 2,3-dihydroxybenzaldehyde (B126233) could be used to construct the benzofuran-7-ol scaffold.

Esterification: The hydroxyl group at the C-7 position is esterified with hexanoic acid or a derivative, as described in sections 2.3.1 and 2.3.2, to yield benzofuran-7-YL hexanoate.

Nitration: The final step would be the electrophilic nitration to introduce the nitro group at the C-2 position. This step must be carefully controlled to avoid side reactions or hydrolysis of the ester.

Pathway B: Early Introduction of the Nitro Group

Synthesis of a Nitro-Phenol Precursor: A starting material already containing a nitro group, such as a substituted 2-halophenol, is chosen.

Benzofuran Ring Formation: A palladium-catalyzed coupling and cyclization sequence, such as a Sonogashira coupling followed by annulation, could be used to form the 2-nitrobenzofuran ring system with a protected hydroxyl group at C-7. acs.org

Deprotection and Esterification: The protecting group at C-7 is removed to reveal the free hydroxyl, which is then esterified to yield the final product. The reaction of substituted salicylaldehydes with nitro epoxides has also been reported as a catalyst-free method to generate substituted benzofurans. acs.org

The choice between these pathways depends on the compatibility of the functional groups with the reaction conditions of subsequent steps. For example, the stability of the hexanoate ester under nitrating conditions is a key consideration for Pathway A.

Purification and Isolation Techniques for Complex Benzofuran Esters

The purification of the final product and intermediates is crucial for obtaining a compound of high purity. For complex aromatic esters like this compound, silica (B1680970) gel column chromatography is the most common and effective technique. oregonstate.educolumn-chromatography.com

The process involves dissolving the crude product in a minimal amount of solvent and loading it onto a column packed with silica gel. youtube.com A mobile phase, typically a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is then passed through the column. youtube.com The components of the mixture separate based on their differing polarities and affinities for the stationary phase (silica gel). youtube.com Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the pure compound. column-chromatography.comyoutube.com

For compounds that are difficult to separate by standard silica gel chromatography, modifications can be made. For instance, impregnating the silica gel with another substance, such as boric acid, has been shown to be effective for purifying certain types of esters, like pinacol (B44631) boronic esters, by preventing their degradation or over-adsorption on the column. researchgate.net

In cases where very high purity is required, or for separating compounds with very similar polarities, High-Performance Liquid Chromatography (HPLC) may be employed. Recrystallization is another powerful technique if the compound is a solid and a suitable solvent system can be found.

Spectroscopic and Structural Elucidation of 2 Nitro 1 Benzofuran 7 Yl Hexanoate

X-ray Crystallography for Solid-State Molecular Geometry and ConformationNo published X-ray crystallography data for 2-Nitro-1-benzofuran-7-YL hexanoate (B1226103) could be located. Therefore, a definitive analysis of its solid-state molecular geometry, bond angles, bond lengths, and crystal packing is not possible. This technique has been applied to other benzofuran (B130515) derivatives, but not to the specific compound .researchgate.net

Due to the absence of detailed, scientifically verified research findings for 2-Nitro-1-benzofuran-7-YL hexanoate, it is not possible to generate an article that meets the required standards of scientific accuracy and detail as per the provided outline. The creation of data tables and in-depth analysis would necessitate speculation or data fabrication, which is contrary to the principles of scientific reporting.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical methods widely used for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purity verification of benzofuran derivatives. In the synthesis of related benzofuran compounds, HPLC is routinely employed to monitor the progress of chemical reactions and to assess the purity of the final products. google.comregulations.gov For instance, in the preparation of intermediates for pharmaceuticals like Dronedarone, HPLC is used to ensure the reaction is complete and to quantify the purity of the synthesized compounds, often with a specification of over 95% purity. google.comgoogle.com

Reversed-phase HPLC is a common mode used for the analysis of benzofuran derivatives. google.com This method typically uses a C18 column and a gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with an acid modifier such as formic acid. metabolomexchange.orgscielo.br The purity of the compound is determined by analyzing the area percentage of the main peak in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of Benzofuran Derivatives

| Parameter | Value |

| Column | C18, 100 x 2.1 mm, 1.9 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.350 mL/min |

| Column Temperature | 40 °C |

| Detection | UV, Diode Array Detector (DAD) |

| Injection Volume | 2 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for confirming the identity and purity of volatile and semi-volatile compounds. The technique separates compounds based on their boiling points and polarity, and then fragments them into ions to produce a unique mass spectrum that acts as a chemical fingerprint. jmchemsci.com

In the analysis of various chemical compounds, including those with benzofuran or nitro functional groups, GC-MS provides crucial information for structural confirmation. nih.govgnest.org The GC column, often a capillary column like HP-5MS, separates the components of the sample, which are then ionized and detected by the mass spectrometer. arcjournals.org The resulting mass spectrum is compared against spectral libraries, such as the EPA/NIH Mass Spectral Data Base, for positive identification. govinfo.gov

For a compound like this compound, GC-MS analysis would involve a specific temperature program to ensure proper separation and elution from the column. The mass spectrometer would then provide the mass-to-charge ratio of the parent ion and its fragmentation pattern, confirming the molecular weight and structural features of the molecule.

Table 2: Typical GC-MS Operating Conditions

| Parameter | Value |

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium (>99.999% purity) |

| Flow Rate | 1-2 mL/min |

| Injector Temperature | 250 °C |

| Ion Source Temperature | 230 °C |

| Ionization Energy | 70 eV |

| Mass Scan Range | 30 - 500 amu |

Chemical Reactivity and Transformation Studies of 2 Nitro 1 Benzofuran 7 Yl Hexanoate

Reactivity of the 2-Nitro Group on the Benzofuran (B130515) Core

The presence of a nitro group at the C2 position of the benzofuran ring profoundly influences its chemical reactivity. This strong electron-withdrawing group deactivates the aromatic system towards electrophilic attack but significantly activates it for nucleophilic reactions and cycloadditions.

Nucleophilic Aromatic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAr) on the benzofuran ring of 2-Nitro-1-benzofuran-7-YL hexanoate (B1226103) is not extensively documented, the electronic properties of 2-nitrobenzofurans make them susceptible to such reactions. The nitro group, particularly when positioned at C2, strongly polarizes the molecule, creating an electron-deficient center that can be attacked by nucleophiles. ontosight.ai In general, SNAr reactions are favored on aromatic rings bearing potent electron-withdrawing groups, such as nitro groups, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org For 2-nitrobenzofurans, nucleophilic attack is a key step in various transformations, even if it doesn't always result in a direct substitution product.

Redox Chemistry Involving the Nitro Moiety

The redox chemistry of the nitro group is a central feature of nitroaromatic compounds. mdpi.comnih.gov The nitro group can undergo reduction through a series of single- or two-electron transfer steps to form various products, including nitroso, hydroxylamino, and amino derivatives. The one-electron reduction potential is a key parameter governing these transformations. dtic.mil

Pulse radiolysis studies on various 2-nitrobenzofurans have shown that they possess one-electron reduction potentials in the range of -285 to -309 mV. nih.gov These values indicate that they are more electron-affinic than some other classes of nitroaromatic compounds. The electrochemical reduction of nitroaromatic compounds often proceeds via a nitro radical anion intermediate. uchile.cl The stability and subsequent reactivity of this radical anion are influenced by the surrounding molecular structure and the reaction medium.

The reduction of the nitro group can be achieved using various chemical reagents or through electrochemical methods. For instance, the reduction of a nitro group to an amino group can be accomplished using reducing agents like hydrogen gas with a palladium catalyst. The electrochemical reduction of nitrobenzene (B124822) at a carbon nanotube-modified electrode has been shown to proceed to aniline (B41778). epa.gov Similar transformations can be anticipated for 2-Nitro-1-benzofuran-7-YL hexanoate, providing a pathway to 2-amino-1-benzofuran-7-YL hexanoate.

Table 1: One-Electron Reduction Potentials of Selected Nitroaromatic Compounds

| Compound | One-Electron Reduction Potential (E¹₇) (mV) | Reference |

| 2-Nitrobenzofuran (B1220441) (general) | -285 to -309 | nih.gov |

| 2,4-Dinitroanisole | More positive than nitramines | dtic.mil |

| Nitroguanidine | More negative than nitramines | dtic.mil |

This table presents data for analogous compounds to illustrate the typical range of reduction potentials for nitroaromatics.

Dearomative Cycloaddition Reactions of 2-Nitrobenzofurans

A significant area of research for 2-nitrobenzofurans is their participation in dearomative cycloaddition reactions. researchgate.netmdpi.com The electron-deficient nature of the benzofuran ring, induced by the 2-nitro group, makes it an excellent partner for various dienes and dipoles in cycloaddition reactions. These reactions lead to the formation of complex, three-dimensional polycyclic structures containing a 2,3-dihydrobenzofuran (B1216630) core. researchgate.netresearchgate.net

Numerous examples of [3+2], [4+2], and other cycloaddition reactions involving 2-nitrobenzofurans have been reported. mdpi.comresearchgate.net These reactions can be catalyzed by organocatalysts or metal complexes and often proceed with high diastereoselectivity and enantioselectivity. acs.org For example, the reaction of 2-nitrobenzofurans with isocyanoacetate esters, catalyzed by a cupreine-ether organocatalyst, yields tricyclic benzofuro[2,3-c]pyrrole derivatives. acs.org

Table 2: Examples of Dearomative Cycloaddition Reactions of 2-Nitrobenzofurans

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| [3+2] Cycloaddition | 2-Nitrobenzofuran, Isocyanoacetate ester | Cupreine-ether organocatalyst | Benzofuro[2,3-c]pyrrole | acs.org |

| [3+2] Cycloaddition | 2-Nitrobenzofuran, Oxindole | Zn-catalyst | Spirocyclic oxindole | researchgate.net |

| (4+2) Cycloaddition | 2-Nitrobenzofurans, N-Alkoxyacrylamides | Base-catalyzed | [3,2-b]Benzofuropyridinones | mdpi.com |

This table showcases the versatility of 2-nitrobenzofurans in cycloaddition reactions, highlighting the formation of diverse heterocyclic systems.

Reactivity of the Hexanoate Ester Linkage

The hexanoate ester at the 7-position of the benzofuran ring is another key functional group that can undergo characteristic reactions, primarily hydrolysis.

Hydrolytic Stability and Ester Cleavage Reactions

The hydrolysis of the hexanoate ester in this compound can occur under both acidic and basic conditions, cleaving the ester bond to yield 2-nitro-1-benzofuran-7-ol and hexanoic acid. libretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of esters is a reversible process. libretexts.orgdocbrown.info The reaction is catalyzed by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The rate of acid-catalyzed hydrolysis is generally influenced by steric effects around the ester group. researchgate.net

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that typically proceeds faster than acid-catalyzed hydrolysis. docbrown.infochemdictionary.org The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process is generally not reversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. The kinetics of base-catalyzed hydrolysis of phenyl esters have been studied, and the rates are influenced by the electronic nature of substituents on the aromatic ring. researchgate.net

The hydrolytic stability of an ester is an important consideration in various applications. For phenolic esters, the rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. rameywine.com While specific kinetic data for the hydrolysis of this compound is not available, studies on related aryl esters provide a framework for understanding its likely behavior. For instance, the hydrolysis of nonactivated aryl esters can be achieved at neutral pH using cooperative catalysts. nih.gov Intramolecular general base catalysis can also significantly enhance the rate of ester hydrolysis. iitd.ac.innih.gov

Table 3: General Conditions for Ester Hydrolysis

| Hydrolysis Type | Catalyst | Conditions | Products | Reversibility |

| Acid-Catalyzed | Strong acid (e.g., HCl, H₂SO₄) | Heat, excess water | Carboxylic acid, Alcohol | Reversible |

| Base-Catalyzed | Strong base (e.g., NaOH, KOH) | Heat | Carboxylate salt, Alcohol | Irreversible |

Transesterification and Other Derivatization Strategies

The hexanoate ester moiety of this compound is a prime site for chemical modification through transesterification and other derivatization reactions. These transformations allow for the introduction of diverse functional groups, potentially altering the molecule's physical and biological properties.

Transesterification: This process involves the exchange of the hexanoyl group with another acyl group. While specific studies on this compound are not available, the principles of transesterification of phenolic esters are well-established. The reaction can be catalyzed by acids or bases, or mediated by enzymes. For instance, reaction with a different carboxylic acid in the presence of a strong acid catalyst would lead to a new ester.

Hydrolysis: The ester can be hydrolyzed back to the parent phenol (B47542), 7-hydroxy-2-nitrobenzofuran, under acidic or basic conditions. This reaction is fundamental for removing the hexanoyl group and enabling further functionalization at the 7-position.

Aminolysis: Reaction with amines can convert the ester into the corresponding amide. This transformation introduces a nitrogen-containing functional group, significantly altering the electronic and hydrogen-bonding properties of the molecule.

Reduction: The ester group is generally resistant to reduction under mild conditions. However, powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce the ester to a primary alcohol. It is important to note that such strong reducing agents would also likely reduce the nitro group.

Derivatization via the Nitro Group: The nitro group at the 2-position of the benzofuran ring offers another avenue for derivatization. Reduction of the nitro group to an amino group can be achieved using various reagents, such as metals (e.g., iron, tin) in acidic media or catalytic hydrogenation. The resulting 2-aminobenzofuran derivative is a versatile intermediate for the synthesis of a wide range of other compounds, including amides, sulfonamides, and diazonium salts.

A summary of potential derivatization strategies is presented in the table below.

| Reaction Type | Reagents | Product Type |

| Transesterification | R'COOH, H+ | 2-Nitro-1-benzofuran-7-yl R'-oate |

| Hydrolysis | H3O+ or OH- | 7-Hydroxy-2-nitrobenzofuran |

| Aminolysis | R'NH2 | N-R'-2-Nitro-1-benzofuran-7-carboxamide |

| Nitro Reduction | Fe/HCl or H2/Pd | 2-Amino-1-benzofuran-7-yl hexanoate |

Reactivity of the Benzofuran Ring System and Its Substituents

The benzofuran ring is an aromatic system, and its reactivity is influenced by the fused benzene (B151609) ring and the electron-donating oxygen atom of the furan (B31954) ring. The presence of a strongly electron-withdrawing nitro group at the 2-position significantly modifies this reactivity.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. In benzofuran, the furan ring is generally more reactive towards electrophiles than the benzene ring. researchgate.net The position of substitution is directed by the existing substituents.

The 2-nitro group is a powerful deactivating group and a meta-director for electrophilic attack on the furan ring. However, since the 2-position is already substituted, electrophilic attack is more likely to occur on the benzene ring. The directing influence of the substituents on the benzene moiety (the 7-acyloxy group and the fused furan ring) will determine the position of substitution. The 7-acyloxy group is an ortho, para-director.

Considering the combined directing effects, electrophilic attack is most likely to occur at the 4- and 6-positions of the benzofuran ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield a dinitrobenzofuran derivative. youtube.commasterorganicchemistry.com

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO3, H2SO4 | 2,4-Dinitro-1-benzofuran-7-yl hexanoate and/or 2,6-Dinitro-1-benzofuran-7-yl hexanoate |

| Bromination | Br2, FeBr3 | 4-Bromo-2-nitro-1-benzofuran-7-yl hexanoate and/or 6-Bromo-2-nitro-1-benzofuran-7-yl hexanoate |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 4-Acyl-2-nitro-1-benzofuran-7-yl hexanoate and/or 6-Acyl-2-nitro-1-benzofuran-7-yl hexanoate |

Functionalization at Other Positions of the Benzofuran Core

Beyond electrophilic substitution, other positions on the benzofuran core can be functionalized. The C3 position of the benzofuran ring is nucleophilic and can react with various electrophiles. researchgate.net However, the presence of the adjacent electron-withdrawing nitro group at C2 diminishes this nucleophilicity.

Despite this deactivation, functionalization at the C3 position might still be possible under certain conditions, for example, through organometallic intermediates. Metalation of the C3 position followed by reaction with an electrophile could introduce a substituent at this site.

The nitro group itself can be a site for functionalization. As mentioned earlier, its reduction to an amine is a key transformation. Additionally, the nitro group can participate in various cycloaddition reactions.

Rearrangement Reactions

Recent research has highlighted that 2-nitrobenzofurans are versatile substrates for various rearrangement reactions, particularly dearomative cycloadditions. researchgate.netacs.orgnih.gov These reactions involve the loss of aromaticity of the furan ring and the formation of new polycyclic structures.

Dearomative [3+2] Cycloaddition: 2-Nitrobenzofurans can react with various 1,3-dipoles in [3+2] cycloaddition reactions. For example, reactions with isocyanoacetate esters, catalyzed by a cupreine (B190981) derivative, can yield tricyclic compounds with a benzofuro[2,3-c]pyrrole framework. acs.org Similarly, enantioselective dearomative [3+2] cycloaddition with 3-isothiocyanato oxindoles has been developed using a chiral bis(oxazoline)/Zn(OTf)2 catalyst. nih.gov

Tandem Dearomative Michael Addition/Intramolecular Henry Reaction: Thiols can trigger a tandem reaction with 2-nitrobenzofurans, leading to the formation of sulfur-containing polyheterocyclic compounds. nih.gov This process involves a dearomative Michael addition followed by an intramolecular Henry reaction.

These rearrangement reactions demonstrate the synthetic potential of 2-nitrobenzofurans in constructing complex molecular architectures. While these reactions have been demonstrated on various substituted 2-nitrobenzofurans, their applicability to this compound would depend on the specific reaction conditions and the influence of the hexanoate group.

| Reaction Type | Reactant | Resulting Core Structure |

| Dearomative [3+2] Cycloaddition | Isocyanoacetate Esters | Benzofuro[2,3-c]pyrrole |

| Dearomative [3+2] Cycloaddition | 3-Isothiocyanato Oxindoles | Spirooxindole-dihydrobenzofuran |

| Tandem Dearomative Michael Addition/Intramolecular Henry Reaction | Thiols | Thiochromeno[3,2-b]benzofuran-11-ols |

Theoretical and Computational Investigations of 2 Nitro 1 Benzofuran 7 Yl Hexanoate

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools that allow for the detailed investigation of the electronic structure, reactivity, and energetic properties of molecules. These methods, particularly Density Functional Theory (DFT), provide invaluable insights into molecular behavior at the atomic level, complementing and guiding experimental research.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular and versatile tool for studying the properties of molecules, including those with complex structures like substituted benzofurans. physchemres.orgworktribe.comresearchgate.net DFT calculations can elucidate various electronic properties and reactivity descriptors that are crucial for understanding the chemical behavior of a compound. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govresearchgate.net

To illustrate, consider the following hypothetical data for a series of related nitroaromatic compounds, demonstrating how substitutions can alter the HOMO-LUMO gap.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Nitrobenzene (B124822) | -7.95 | -1.52 | 6.43 |

| 2,4-Dinitrotoluene | -8.50 | -2.10 | 6.40 |

| 2,4,6-Trinitrotoluene (TNT) | -9.21 | -3.54 | 5.67 |

This table is illustrative and based on general trends observed in nitroaromatic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For a molecule like 2-Nitro-1-benzofuran-7-YL hexanoate (B1226103), an MEP map would likely show a high negative potential around the oxygen atoms of the nitro group and the carbonyl group of the hexanoate ester. These regions would be the most likely sites for interaction with electrophiles or for forming hydrogen bonds. The aromatic benzofuran (B130515) ring would exhibit a more complex potential distribution, influenced by the electron-withdrawing nitro group and the ester substituent. Studies on other benzofuran derivatives have utilized MEP analysis to understand their reactivity. nih.gov

The distribution of molecular orbitals and the partial charges on individual atoms are fundamental to understanding a molecule's electronic properties and reactivity. DFT calculations can provide detailed information about the shape and energy of molecular orbitals, as well as the natural bond orbital (NBO) charges on each atom. researchgate.net

In nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, indicating that these are the primary sites for accepting electrons in a reaction. mdpi.com The charge distribution would likely show a significant positive charge on the nitrogen atom of the nitro group and the carbon atom of the carbonyl group, making them electrophilic centers. The oxygen atoms would carry negative charges, highlighting their nucleophilic character. The analysis of molecular orbitals and charge distribution in substituted benzofurans has been instrumental in explaining their chemical behavior and interaction with biological targets. nih.govuj.ac.za

Computational Thermochemistry and Reaction Pathway Energetics

Computational thermochemistry involves the use of theoretical methods to calculate the thermodynamic properties of molecules, such as their enthalpy of formation (ΔfH°). nih.govacs.org These calculations are crucial for understanding the stability of compounds and the energetics of chemical reactions. High-level composite methods like G3 and CBS-QB3 are often employed for accurate thermochemical predictions. nih.govacs.orgacs.org

For a molecule like 2-Nitro-1-benzofuran-7-YL hexanoate, computational thermochemistry could be used to determine its gas-phase enthalpy of formation. This information would be valuable for assessing its stability relative to other isomers or related compounds. For example, studies on nitrophthalic anhydride (B1165640) isomers have shown how the position of the nitro group affects the molecule's stability. nih.gov

Furthermore, these computational methods can be used to map out the energy profile of reaction pathways, identifying transition states and intermediates. This allows for a detailed understanding of reaction mechanisms and kinetics. For instance, the energetics of dimerization reactions in C-nitroso compounds have been studied to assess their relative stability. csu.edu.au

Below is an illustrative table of calculated enthalpies of formation for some simple nitroalkanes, showcasing the type of data obtained from computational thermochemistry studies. acs.org

| Compound | Enthalpy of Formation (kJ/mol) |

| Nitromethane | -74.1 ± 1.12 |

| Nitroethane | -121.2 ± 0.29 |

| aci-Nitromethane | -14.43 ± 0.11 |

| aci-Nitroethane | -59.95 ± 1.84 |

Data sourced from a computational study on methyl and ethyl nitro compounds. acs.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. These methods are widely used in drug discovery and materials science to predict binding affinities and understand interaction mechanisms at the molecular level. nih.govafricanjournalofbiomedicalresearch.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. jazindia.com The output of a docking simulation is typically a binding score or energy, which provides an estimate of the binding affinity. For this compound, molecular docking could be used to explore its potential interactions with various biological targets. Numerous studies have employed molecular docking to investigate the anticancer, antibacterial, and enzyme inhibitory activities of benzofuran derivatives. africanjournalofbiomedicalresearch.comresearchgate.netnih.govnih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction over time. An MD simulation calculates the trajectory of atoms and molecules, allowing for the observation of conformational changes and the stability of the complex. This can provide deeper insights into the binding mode and the key interactions that stabilize the complex.

For instance, a hypothetical docking study of this compound against a cancer-related protein might yield the following illustrative data:

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| PI3K | -8.5 | VAL851, LYS802 |

| VEGFR-2 | -7.9 | CYS919, ASP1046 |

| Caspase-3 | -9.1 | ARG207, GLN161 |

This table is for illustrative purposes and does not represent actual experimental data. The binding energies and interacting residues are typical of what is reported in molecular docking studies of small molecules with protein targets. researchgate.netnih.gov

Predictive Modeling of Ligand-Receptor Interactions

Predictive modeling of how a ligand like this compound interacts with a receptor is fundamental in computational chemistry. arxiv.org This process, often accomplished through molecular docking, simulates the binding of the ligand to a receptor's active site. The goal is to determine the preferred binding orientation and affinity, which are governed by noncovalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. arxiv.orgresearchgate.net

For a molecule like this compound, computational models would analyze the roles of its distinct chemical features: the nitrobenzofuran head and the hexanoate tail. The nitro group is a strong electron-withdrawing group, creating a region of partial positive charge on the benzofuran ring, making it a potential site for interactions with electron-rich amino acid residues in a receptor pocket. The hexanoate ester chain provides lipophilicity and conformational flexibility, which can contribute to van der Waals interactions within a hydrophobic binding site.

Molecular docking simulations generate a "binding score," a numerical value that estimates the binding affinity. Lower binding energy scores typically indicate a more stable ligand-receptor complex. Although direct studies on this specific compound are not publicly available, research on similar nitrobenzofuran derivatives has utilized these techniques to predict interactions with protein targets. nih.gov For instance, docking studies on related compounds have identified key interactions with amino acids like glutamic acid and aspartic acid. nih.gov

The reliability of these predictions depends heavily on the accuracy of the receptor's crystal structure and the scoring functions used by the docking software. plos.org Advanced techniques like molecular dynamics (MD) simulations can further refine these predictions by modeling the movement of atoms in the ligand-receptor complex over time, providing a more dynamic picture of the interaction. frontiersin.org

Conformational Analysis and Stability Studies

The three-dimensional shape (conformation) of a molecule is critical to its function and reactivity. This compound possesses significant conformational flexibility, primarily due to the rotatable single bonds in the hexanoate chain. Conformational analysis aims to identify the most stable arrangements of the atoms, known as conformers.

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to calculate the potential energy of different conformers. scholarsresearchlibrary.com By systematically rotating the bonds in the hexanoate chain and calculating the corresponding energy, a potential energy surface can be mapped out. The points on this surface with the lowest energy correspond to the most stable conformers.

The stability of these conformers is influenced by a balance of forces, including:

Steric Hindrance: Repulsion between bulky groups that are too close in space.

Torsional Strain: Energy cost associated with eclipsing bonds.

Intramolecular Interactions: Favorable interactions like hydrogen bonds or dipole-dipole interactions within the molecule.

Table 1: Illustrative Conformational Energy Profile for a Flexible Ester Chain This table provides a hypothetical example of the kind of data generated in a conformational analysis study for a molecule with a flexible alkyl chain, showing the relative energies of different conformers.

| Conformer ID | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | ~180° (anti) | 0.00 | 75.2 |

| 2 | ~60° (gauche) | 0.85 | 18.5 |

| 3 | ~120° | 2.50 | 5.3 |

| 4 | 0° (eclipsed) | 5.00 | 1.0 |

Note: Data is illustrative and not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate a molecule's structural or physicochemical properties (descriptors) with its activity. nih.gov While often used for biological activity, QSAR can also be applied to predict chemical reactivity. mdpi.comnih.gov In this context, the "activity" could be the rate of a chemical reaction or the susceptibility of the molecule to a certain type of chemical transformation.

For a nitroaromatic compound like this compound, QSAR studies focusing on reactivity would involve calculating a series of molecular descriptors. scispace.com These descriptors can be categorized as:

Electronic: Descriptors related to the electron distribution, such as the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and atomic charges. The E-LUMO, in particular, is often correlated with a molecule's ability to accept electrons, making it relevant for predicting susceptibility to nucleophilic attack. mdpi.com

Steric: Descriptors that describe the size and shape of the molecule.

Topological: Descriptors derived from the 2D representation of the molecule, describing its connectivity.

Hydrophobic: Descriptors like the octanol-water partition coefficient (logP), which relates to solubility.

A theoretical QSAR model for the reactivity of a series of nitrobenzofuran derivatives could take the form of a multiple linear regression (MLR) equation:

Reactivity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

Where c represents the coefficients determined from the statistical analysis. Studies on nitroaromatic compounds have successfully used descriptors like E-HOMO, E-LUMO, and hydrophobicity to build QSAR models. scholarsresearchlibrary.commdpi.com For example, theoretical studies on the Diels-Alder reactivity of nitrobenzofurans have used DFT methods to calculate these electronic properties to predict their dienophilic character. sciforum.netresearchgate.net

Table 2: Key Molecular Descriptors Used in Reactivity QSAR This table lists common descriptors calculated in computational chemistry that are often used to build QSAR models for chemical reactivity.

| Descriptor Class | Descriptor Name | Typical Relevance to Reactivity |

| Electronic | E-LUMO (Lowest Unoccupied MO Energy) | Susceptibility to nucleophilic attack |

| Electronic | E-HOMO (Highest Occupied MO Energy) | Susceptibility to electrophilic attack |

| Electronic | Mulliken Atomic Charges | Identifies electrophilic/nucleophilic sites |

| Steric | Molecular Volume | Accessibility of reactive sites |

| Hydrophobic | LogP | Reaction kinetics in different solvent phases |

These computational approaches provide a powerful framework for characterizing the properties of this compound and predicting its behavior at a molecular level, guiding further experimental investigation.

Advanced Applications and Research Directions for 2 Nitro 1 Benzofuran 7 Yl Hexanoate

Investigation as a Precursor in Complex Organic Synthesis

The unique electronic properties of the 2-nitrobenzofuran (B1220441) core make 2-Nitro-1-benzofuran-7-YL hexanoate (B1226103) a valuable precursor in the synthesis of complex organic molecules. The electron-withdrawing nitro group renders the furan (B31954) ring electron-deficient, making it an excellent participant in various cycloaddition and nucleophilic addition reactions.

Building Block for Polycyclic Heterocycles

The 2-nitrobenzofuran moiety is a competent component in dearomative cycloaddition reactions, a powerful strategy for constructing intricate polycyclic frameworks that are prevalent in natural products and pharmaceuticals. mdpi.comresearchgate.net Research has demonstrated that 2-nitrobenzofurans can act as electrophilic partners in these transformations, leading to diverse heterocyclic systems.

One notable application is the dearomative (3+2) cycloaddition with various nucleophilic species. For instance, the reaction between 2-nitrobenzofurans and para-quinamines proceeds under mild conditions to afford structurally complex benzofuro[3,2-b]indol-3-one derivatives in high yields and with excellent diastereoselectivity. mdpi.com Similarly, asymmetric dearomative (3+2) cycloaddition reactions with cyclic azomethine ylides, catalyzed by chiral copper complexes, have been developed to produce fused polycyclic tropane (B1204802) scaffolds. acs.org

Furthermore, the nitro group strongly enhances the dienophilic character of the benzofuran (B130515) ring system, enabling it to participate in polar Diels-Alder reactions. researchgate.net Following the cycloaddition, the nitro group can be eliminated under thermal conditions. This sequence provides a straightforward method for accessing dibenzofuran (B1670420) skeletons, which are important structural motifs in many organic compounds. researchgate.net The hexanoate group at the 7-position of the benzofuran ring can influence the solubility and reactivity of the starting material and can be carried through the synthetic sequence or modified in the final polycyclic product.

| Reaction Type | Reactant with 2-Nitrobenzofuran | Resulting Polycyclic System | Key Features | Reference |

|---|---|---|---|---|

| Dearomative (3+2) Cycloaddition | para-Quinamines | Benzofuro[3,2-b]indol-3-one | High yield, excellent diastereoselectivity | mdpi.com |

| Asymmetric Dearomative (3+2) Cycloaddition | Cyclic Azomethine Ylides | Fused Polycyclic Tropane | Chiral copper catalyst, high enantioselectivity | acs.org |

| Diels-Alder Reaction | Dienes (e.g., Isoprene) | Dibenzofuran (after nitro group extrusion) | Nitro group acts as activating group and leaving group | researchgate.net |

| Dearomative Formal (3+2) Cycloaddition | Isocyanoacetate Esters | Benzofuro[2,3-c]pyrrole | Organocatalyzed, high enantioselectivity | acs.org |

Role in Chiral Synthesis

The development of methods for synthesizing chiral compounds is a central focus of modern organic chemistry. jocpr.com The 2-nitrobenzofuran scaffold has proven to be a valuable substrate in asymmetric synthesis, allowing for the creation of enantiomerically enriched molecules.

A significant advancement is the diastereo- and enantioselective dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters. acs.org This reaction, enabled by a chiral cupreine-ether organocatalyst, produces complex tricyclic compounds containing the benzofuro[2,3-c]pyrrole framework with three contiguous stereocenters, achieving excellent enantiomeric excesses. acs.org The electronic nature of the 2-nitrobenzofuran is crucial for this transformation.

In another example of organocatalysis, the asymmetric Michael addition of benzofuran-derived azadienes to 3-fluorooxindoles is catalyzed by a chiral squaramide catalyst, yielding products with two adjacent chiral centers in high enantioselectivity. acs.org While this example uses a benzofuran-derived azadiene rather than a nitrobenzofuran, it highlights the versatility of the benzofuran core in asymmetric reactions. The synthesis of specific chiral benzofuran receptors has also been reported for the express purpose of studying chiral recognition of amino acid derivatives, mimicking biological oxyanion hole motifs. rsc.org

Intermediate for Analogue Development

In medicinal chemistry, the benzofuran scaffold is a privileged structure used as a building block for the development of new therapeutic agents. nih.govbepls.com 2-Nitro-1-benzofuran-7-YL hexanoate represents a versatile intermediate for creating libraries of analogues for structure-activity relationship (SAR) studies.

The synthetic utility lies in the reactivity of its functional groups. The nitro group at the C2 position is a key functional handle. It can be readily reduced to an amino group, which can then be subjected to a wide array of chemical modifications (e.g., acylation, alkylation, sulfonylation) to introduce diverse substituents. This strategy was employed in the formal synthesis of the antihypertensive drug saprisartan, where the reduction of a 2-(2-nitrophenyl)benzofuran intermediate to the corresponding aniline (B41778) was a critical step. rsc.org

The hexanoate ester at the C7 position, derived from the precursor 7-hydroxy-2-nitrobenzofuran, serves multiple potential purposes. It can act as a protecting group for the phenolic hydroxyl, which can be deprotected at a later stage to reveal the free phenol (B47542) for further functionalization. Alternatively, the hexanoate chain can be incorporated as a lipophilic tail to modulate the pharmacokinetic properties of the final analogues. The development of benziodarone (B1666584) analogues for binding to transthyretin and SLC-0111 analogues as carbonic anhydrase inhibitors showcases how modification of the benzofuran core leads to potent and selective agents. acs.orgnih.gov

Exploration in Chemical Biology

The reactivity of the 2-nitrobenzofuran core makes it a valuable tool for exploring biological systems, particularly in the design of chemical probes to study molecular interactions and biological pathways.

Mechanistic Research on Molecular Interactions

The 2-nitrobenzofuran moiety is an electrophilic and photoactive scaffold. The nitro group can undergo bioreduction within cells to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can covalently interact with biological macromolecules like enzymes. This reactivity is fundamental to the mechanism of action of some nitroaromatic drugs.

This inherent reactivity is also exploited in the design of chemical probes. For example, 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) is a well-established fluorescent labeling reagent used to tag primary and secondary amines in peptides and proteins. nih.gov The reaction proceeds via nucleophilic aromatic substitution, where an amine displaces the chloride, resulting in a highly fluorescent adduct. This allows for the visualization and quantification of proteins and the study of their interactions. By analogy, the 2-nitrobenzofuran system in the title compound is highly activated towards nucleophilic attack, suggesting its potential as a core structure for developing new probes to study interactions with specific biomolecules. Mechanistic studies on the binding of benzofuran derivatives to proteins have used X-ray crystallography to reveal key interactions, such as hydrogen bonds and halogen bonds, that determine binding affinity and specificity. acs.org

Probing Biological Pathways

The assignment of chemical compounds to specific biological pathways is crucial for understanding their function and mechanism of action. nih.gov Chemical probes based on the nitrobenzofuran scaffold are valuable tools for this purpose. Their fluorescence properties and specific reactivity allow for the detection and imaging of key analytes within complex biological environments.

The reactivity of the nitroaromatic system towards nucleophiles like thiols is a common design element. Several fluorescent probes for detecting hydrogen sulfide (B99878) (H₂S), a critical signaling molecule, are based on the nucleophilic addition of H₂S to an electrophilic center, which modulates the probe's fluorescence. nih.gov More specifically, probes have been designed using the 7-nitrobenzofuran (B103471) core for the selective detection of glutathione (B108866) (GSH), a vital antioxidant involved in numerous cellular pathways. dntb.gov.ua In these probes, the reaction of GSH with the nitrobenzofuran moiety leads to a distinct change in the fluorescence signal, enabling the monitoring of GSH levels and its metabolic pathways in living cells. dntb.gov.uaresearchgate.net The ability to visualize these small molecules in real-time provides invaluable insight into the cellular processes and pathways they regulate.

Potential in Materials Science Research (e.g., optical or electronic properties)